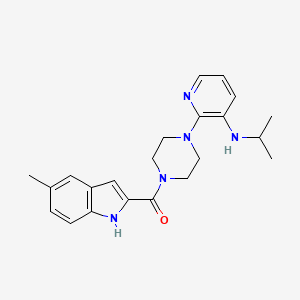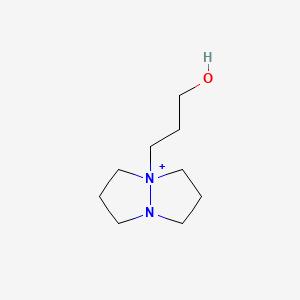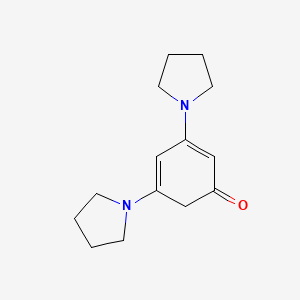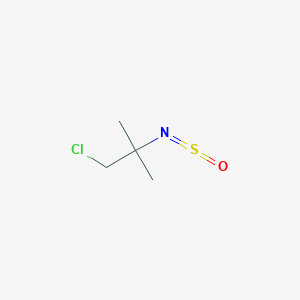
1-Chloro-2-methyl-2-(sulfinylamino)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 64932 is a compound recognized for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
The synthesis of NSC 64932 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of advanced organic synthesis techniques to ensure the purity and efficacy of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
NSC 64932 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties.
Scientific Research Applications
NSC 64932 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with specific biomolecules. In medicine, NSC 64932 is investigated for its potential therapeutic applications, including its role in drug development and disease treatment. Additionally, it has industrial applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 64932 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are often related to cellular signaling and metabolic processes, which can lead to various biological effects.
Comparison with Similar Compounds
NSC 64932 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs, but NSC 64932 stands out for its distinct reactivity and potential applications. Some of the similar compounds include those used in similar research contexts, but with different efficacy or specificity profiles.
Would you like more detailed information on any specific section?
Properties
CAS No. |
1477-74-3 |
|---|---|
Molecular Formula |
C4H8ClNOS |
Molecular Weight |
153.63 g/mol |
IUPAC Name |
1-chloro-2-methyl-2-(sulfinylamino)propane |
InChI |
InChI=1S/C4H8ClNOS/c1-4(2,3-5)6-8-7/h3H2,1-2H3 |
InChI Key |
RVAQLVCMDNLBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



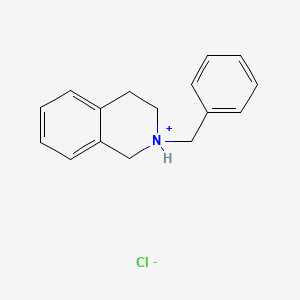
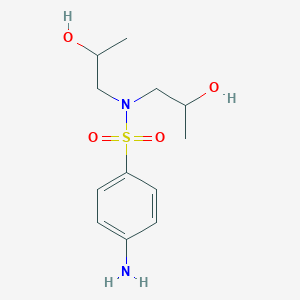
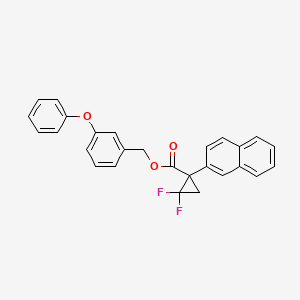

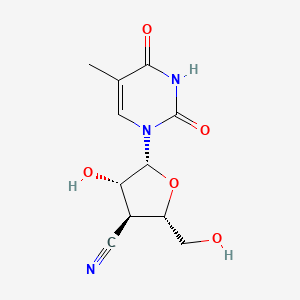
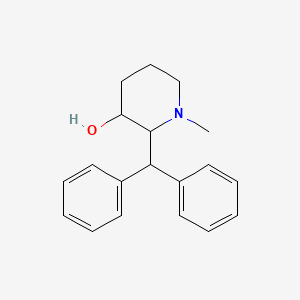

![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)


